molecular formula C20H20N2O2 B5868844 2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide

2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide

Cat. No.: B5868844
M. Wt: 320.4 g/mol
InChI Key: GXAVMTSYHCCHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as Y-27632 and is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is an important enzyme that plays a role in regulating cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 has the potential to affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.

Mechanism of Action

Y-27632 works by inhibiting the activity of ROCK, which is an important regulator of cellular processes such as cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 can affect a wide range of cellular processes, including cell migration, proliferation, and differentiation.
Biochemical and physiological effects:
Y-27632 has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of ROCK activity: Y-27632 inhibits the activity of ROCK, which can affect a wide range of cellular processes.
2. Promotion of cell survival: Y-27632 has been shown to promote the survival of cells in culture, making it a valuable tool for researchers studying cell biology.
3. Inhibition of cancer cell growth: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

Y-27632 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective inhibition of ROCK: Y-27632 is a selective inhibitor of ROCK, which allows researchers to study the specific effects of ROCK inhibition.
2. Wide range of cellular effects: Y-27632 can affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.
3. Well-characterized compound: Y-27632 has been extensively studied, and its effects and mechanisms of action are well understood.
Some of the limitations of Y-27632 include:
1. Limited solubility: Y-27632 has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Potential off-target effects: While Y-27632 is a selective inhibitor of ROCK, it may have off-target effects on other cellular processes.
3. Cost: Y-27632 can be expensive to purchase, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on Y-27632. Some of these include:
1. Development of new ROCK inhibitors: While Y-27632 is a valuable tool for researchers, there is a need for new ROCK inhibitors with improved properties, such as increased solubility and selectivity.
2. Use in tissue engineering: Y-27632 has potential applications in tissue engineering, where it could be used to improve the survival and growth of cells in engineered tissues.
3. Development of new cancer therapies: Y-27632 has shown promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to explore its potential in this area.
In conclusion, Y-27632 is a valuable tool for researchers studying a wide range of cellular processes. Its selective inhibition of ROCK makes it a valuable tool for studying the specific effects of ROCK inhibition, and its wide range of cellular effects makes it a valuable tool for researchers in various fields. While Y-27632 has some limitations, its potential applications in stem cell research, cancer research, and neurological research make it an important compound for future research.

Synthesis Methods

Y-27632 is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of indole-3-acetic acid with benzoyl chloride to form 3-benzoylindole. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide.

Scientific Research Applications

Y-27632 has been used extensively in scientific research to study a wide range of cellular processes. Some of the areas where Y-27632 has been used include:
1. Stem cell research: Y-27632 has been shown to improve the survival and growth of stem cells in culture, making it a valuable tool for researchers studying stem cell biology.
2. Cancer research: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
3. Neurological research: Y-27632 has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury, making it a potential therapeutic agent for the treatment of neurological disorders.

Properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(2)21-19(23)13-22-12-17(16-10-6-7-11-18(16)22)20(24)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAVMTSYHCCHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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